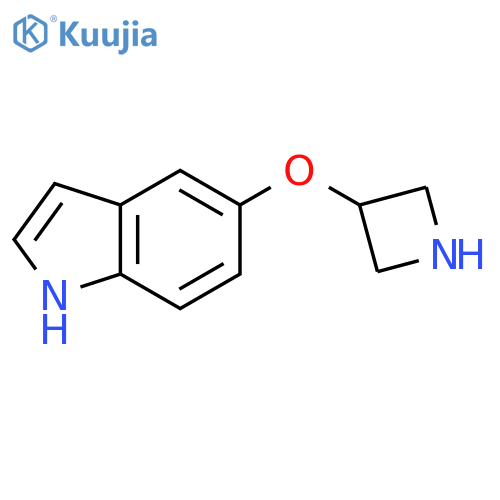Cas no 1780790-60-4 (5-(azetidin-3-yloxy)-1H-indole)

1780790-60-4 structure
商品名:5-(azetidin-3-yloxy)-1H-indole
5-(azetidin-3-yloxy)-1H-indole 化学的及び物理的性質
名前と識別子
-
- 5-(azetidin-3-yloxy)-1H-indole
- 1780790-60-4
- EN300-1791037
-
- インチ: 1S/C11H12N2O/c1-2-11-8(3-4-13-11)5-9(1)14-10-6-12-7-10/h1-5,10,12-13H,6-7H2
- InChIKey: WVDRITQNHOXZSO-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC2=C(C=CN2)C=1)C1CNC1
計算された属性
- せいみつぶんしりょう: 188.094963011g/mol
- どういたいしつりょう: 188.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 37Ų
5-(azetidin-3-yloxy)-1H-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1791037-0.05g |
5-(azetidin-3-yloxy)-1H-indole |
1780790-60-4 | 0.05g |
$864.0 | 2023-09-19 | ||
| Enamine | EN300-1791037-5.0g |
5-(azetidin-3-yloxy)-1H-indole |
1780790-60-4 | 5g |
$2981.0 | 2023-06-03 | ||
| Enamine | EN300-1791037-10g |
5-(azetidin-3-yloxy)-1H-indole |
1780790-60-4 | 10g |
$4421.0 | 2023-09-19 | ||
| Enamine | EN300-1791037-0.1g |
5-(azetidin-3-yloxy)-1H-indole |
1780790-60-4 | 0.1g |
$904.0 | 2023-09-19 | ||
| Enamine | EN300-1791037-0.5g |
5-(azetidin-3-yloxy)-1H-indole |
1780790-60-4 | 0.5g |
$987.0 | 2023-09-19 | ||
| Enamine | EN300-1791037-1g |
5-(azetidin-3-yloxy)-1H-indole |
1780790-60-4 | 1g |
$1029.0 | 2023-09-19 | ||
| Enamine | EN300-1791037-5g |
5-(azetidin-3-yloxy)-1H-indole |
1780790-60-4 | 5g |
$2981.0 | 2023-09-19 | ||
| Enamine | EN300-1791037-1.0g |
5-(azetidin-3-yloxy)-1H-indole |
1780790-60-4 | 1g |
$1029.0 | 2023-06-03 | ||
| Enamine | EN300-1791037-0.25g |
5-(azetidin-3-yloxy)-1H-indole |
1780790-60-4 | 0.25g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1791037-2.5g |
5-(azetidin-3-yloxy)-1H-indole |
1780790-60-4 | 2.5g |
$2014.0 | 2023-09-19 |
5-(azetidin-3-yloxy)-1H-indole 関連文献
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
1780790-60-4 (5-(azetidin-3-yloxy)-1H-indole) 関連製品
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 57707-64-9(2-azidoacetonitrile)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 857369-11-0(2-Oxoethanethioamide)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 157047-98-8(Benzomalvin C)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
